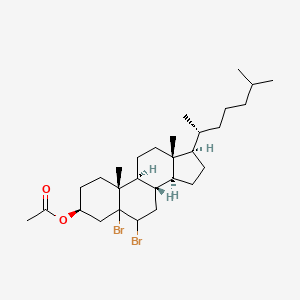
Cholesteryl Acetate Dibromide(Mixture of Diastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Acebrochol can be synthesized from cholesteryl acetate. One of the synthetic routes involves the use of tetraethylammonium bromide in dichloromethane at room temperature for 30 minutes, followed by an electrochemical reaction . This method yields Acebrochol with an 83% efficiency .
化学反应分析
Acebrochol undergoes various types of chemical reactions, including:
Oxidation: Acebrochol can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Acebrochol can undergo substitution reactions, particularly involving the bromine atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions but often include modified steroid structures .
科学研究应用
Acebrochol has several scientific research applications:
Chemistry: It is used as a model compound in the study of steroid chemistry and reactions.
Biology: Acebrochol’s neuroactive properties make it a subject of interest in neurobiology research.
Medicine: Although not marketed, its sedative and hypnotic properties have been studied for potential therapeutic uses.
Industry: The compound’s unique structure and reactivity make it useful in various industrial applications, including the synthesis of other complex molecules
作用机制
Acebrochol exerts its effects by altering ligand-gated ion channels and cell surface receptors. It acts as a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of GABA and leading to its sedative and hypnotic properties .
相似化合物的比较
Acebrochol is similar to other neuroactive steroids such as:
- Allopregnanolone
- Ganaxolone
- Hydroxydione
- Progesterone
What sets Acebrochol apart is its unique dibromo substitution, which imparts distinct chemical and biological properties .
属性
分子式 |
C29H48Br2O2 |
|---|---|
分子量 |
588.5 g/mol |
IUPAC 名称 |
[(3S,8S,9S,10R,13R,14S,17R)-5,6-dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48Br2O2/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(30)29(31)17-21(33-20(4)32)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26?,27-,28-,29?/m1/s1 |
InChI 键 |
ISLUIHYFJMYECW-SHLFAZGESA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4([C@@]3(CC[C@@H](C4)OC(=O)C)C)Br)Br)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






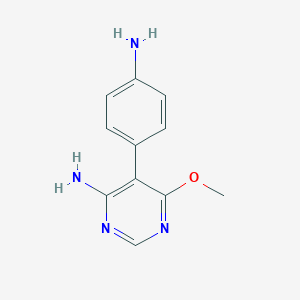
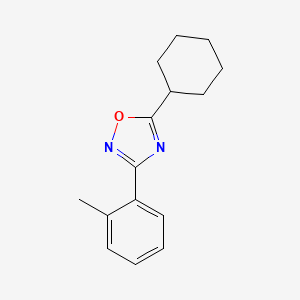
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine](/img/structure/B13854454.png)
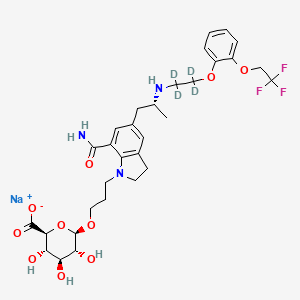
![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)
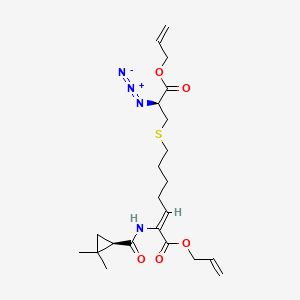
![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)
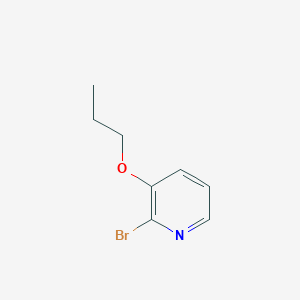
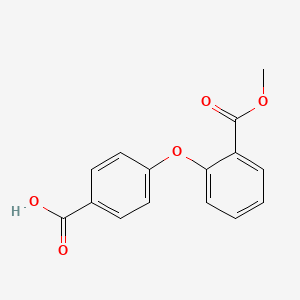
![(R)-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate](/img/structure/B13854500.png)
